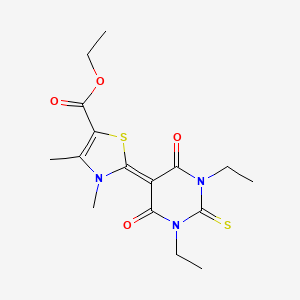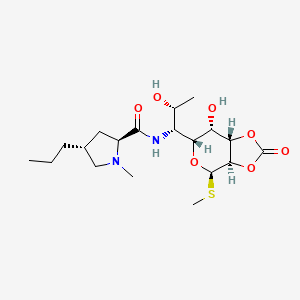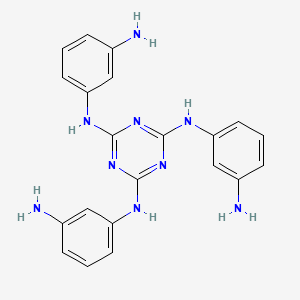
N,N',N"-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine is an organic compound that belongs to the class of triazine derivatives It is characterized by the presence of three aminophenyl groups attached to a triazine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with three equivalents of 3-aminophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the aminophenyl groups.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, can be fine-tuned to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.
Types of Reactions:
Oxidation: N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine can undergo oxidation reactions, where the amino groups are converted to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form the corresponding triazine derivative with reduced amino groups using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Tris(3-nitrophenyl)-1,3,5-triazine-2,4,6-triamine.
Reduction: Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine with reduced amino groups.
Substitution: Tris(3-substituted phenyl)-1,3,5-triazine-2,4,6-triamine.
科学的研究の応用
N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its triazine core provides a stable platform for further functionalization.
Biology: The compound can be used in the development of bioactive molecules and as a ligand in coordination chemistry.
Industry: Used in the production of polymers, dyes, and other materials with specific properties.
作用機序
The mechanism of action of N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the triazine core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Tris(4-aminophenyl)amine: Similar structure but with different substitution pattern.
Tris(2-aminophenyl)amine: Another isomer with different properties.
Tris(3-nitrophenyl)amine: Oxidized derivative with different reactivity.
Uniqueness: N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its triazine core provides stability, while the aminophenyl groups offer sites for further functionalization, making it a versatile compound for various applications.
特性
分子式 |
C21H21N9 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
2-N,4-N,6-N-tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H21N9/c22-13-4-1-7-16(10-13)25-19-28-20(26-17-8-2-5-14(23)11-17)30-21(29-19)27-18-9-3-6-15(24)12-18/h1-12H,22-24H2,(H3,25,26,27,28,29,30) |
InChIキー |
QJKJFKBJHHPJLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)N)NC4=CC=CC(=C4)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


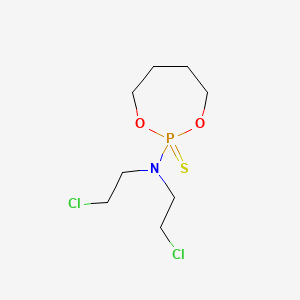

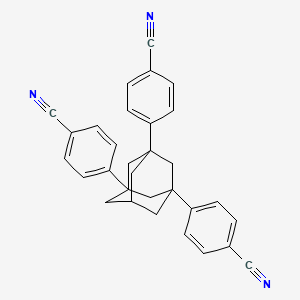


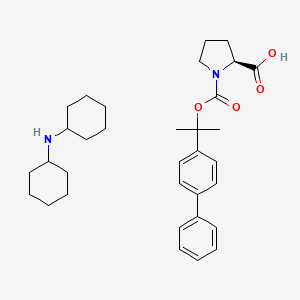
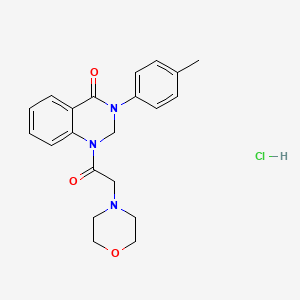
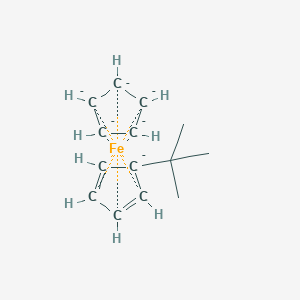

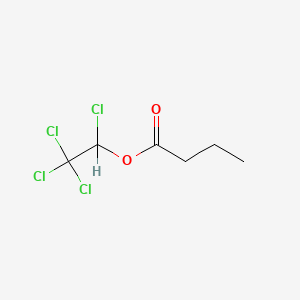
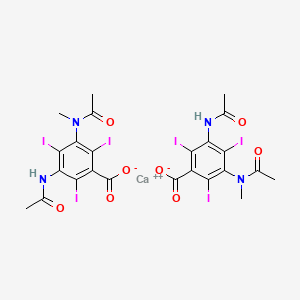
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)
